4-Formylpyridine-2,6-dicarboxylic acid

Description

Structural Features and Chemical Reactivity Paradigms

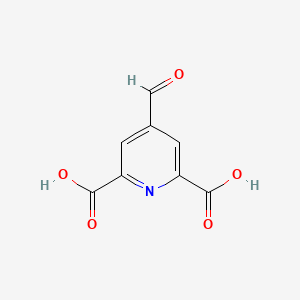

The molecular architecture of 4-formylpyridine-2,6-dicarboxylic acid is centered around a pyridine (B92270) ring, a heterocyclic aromatic compound. Two carboxylic acid groups are positioned at the 2 and 6 positions of this ring, while a formyl group is attached at the 4-position. This arrangement of functional groups dictates the compound's chemical behavior and potential applications.

The two carboxylic acid groups are capable of deprotonation to form carboxylates, which are excellent coordinating agents for metal ions. The nitrogen atom within the pyridine ring also possesses a lone pair of electrons, allowing it to act as a Lewis base and coordinate with metal centers. This tridentate chelation (O, N, O) is a well-established feature of the pyridine-2,6-dicarboxylic acid scaffold and is retained in its 4-formyl derivative.

The key distinguishing feature is the formyl group at the 4-position. This aldehyde functionality introduces a new dimension to the molecule's reactivity. The formyl group is susceptible to a wide range of chemical transformations, including:

Nucleophilic addition reactions: Aldehydes readily react with nucleophiles, such as amines, alcohols, and organometallic reagents. This allows for the introduction of a wide variety of substituents at the 4-position.

Condensation reactions: The formyl group can participate in condensation reactions with amines to form imines (Schiff bases), which are themselves useful ligands and intermediates in organic synthesis.

Oxidation and reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing further avenues for functionalization.

The presence of these three distinct functional groups—two carboxylic acids and a formyl group—on a rigid pyridine backbone makes this compound a highly versatile and programmable building block.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1289267-35-1 |

| Molecular Formula | C₈H₅NO₅ |

| Molecular Weight | 195.13 g/mol |

| Key Functional Groups | 2 x Carboxylic Acid, 1 x Formyl, 1 x Pyridine Nitrogen |

Significance as a Multifunctional Scaffold in Modern Chemistry

The trifunctional nature of this compound makes it a significant scaffold in several areas of modern chemistry. Its ability to act as a versatile building block is particularly valuable in the design and synthesis of:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The carboxylic acid groups and the pyridine nitrogen provide robust coordination sites for metal ions, enabling the construction of one-, two-, and three-dimensional coordination polymers. researchgate.net The formyl group can be utilized in two main ways in this context:

Pre-functionalization: The formyl group can be modified before the coordination polymer is assembled, allowing for the incorporation of specific functionalities into the final material.

Post-synthetic modification (PSM): The formyl group can remain unreacted during the initial formation of the MOF and then be chemically modified in a subsequent step. capes.gov.br This approach allows for the precise tuning of the properties of the porous material, such as its adsorption characteristics or catalytic activity. rsc.orgnih.gov

Supramolecular Chemistry: The directional hydrogen bonding capabilities of the carboxylic acid groups, coupled with the coordination potential of the pyridine ring and the reactivity of the formyl group, make this molecule an excellent candidate for the construction of complex supramolecular assemblies.

Organic Synthesis: As a multifunctional building block, it can be used in the synthesis of a variety of complex organic molecules, including macrocycles, dendrimers, and pharmacologically active compounds. The ability to selectively react one of the three functional groups allows for a stepwise and controlled synthetic strategy.

The general class of 4-substituted pyridine-2,6-dicarboxylic acids are recognized as important building blocks in the synthesis of bioactive molecules, chemical probes for biological research, and other functional molecules. oist.jp

Overview of Research Trajectories and Academic Contributions

Research involving this compound and its derivatives is still an emerging field, with significant potential for growth. Current research trajectories appear to be focused on leveraging its unique trifunctional nature.

A notable contribution to the field is the development of a novel one-pot synthesis method for 4-substituted pyridine-2,6-dicarboxylic acid derivatives. researchgate.net Researchers at the Okinawa Institute of Science and Technology (OIST) have developed a protocol that avoids the harsh conditions and long synthetic routes often associated with the synthesis of these compounds. oist.jp This simplified, one-pot reaction proceeds under mild conditions with high atom economy, making these valuable building blocks more accessible to the wider scientific community. oist.jp

While much of the existing literature focuses on the parent compound, pyridine-2,6-dicarboxylic acid, and its other derivatives (e.g., 4-hydroxy or 4-chloro), the foundation for the application of the 4-formyl derivative has been laid. nih.govrsc.org The extensive research into the coordination chemistry of the pyridine-2,6-dicarboxylic acid scaffold provides a strong basis for predicting and understanding the behavior of the 4-formyl derivative in the formation of metal complexes and coordination polymers. researchgate.net

Future research is likely to see an increase in the specific use of this compound in the design of functional materials with tailored properties. The ability to perform post-synthetic modification on MOFs containing this linker is a particularly promising avenue for the development of materials for catalysis, gas storage, and sensing applications.

Research Findings on the Coordination Chemistry of this compound

Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of specific published data on the coordination chemistry of the compound This compound . While the parent compound, pyridine-2,6-dicarboxylic acid (also known as dipicolinic acid), is a well-studied and versatile ligand in coordination chemistry, specific research detailing the synthesis, structural characterization, and complexation behavior of its 4-formyl derivative is not available in the public domain based on the conducted searches.

The outline provided for the article requires detailed, scientifically accurate information on several aspects of the coordination chemistry of this compound, including:

The specific mechanisms of O,N,O-tridentate chelation.

The role and involvement of the formyl group in metal coordination.

The formation of its mononuclear and polynuclear complexes.

Its complexation behavior with transition metals.

Its coordination with lanthanide and actinide elements.

Detailed structural elucidation of its metal complexes.

Crucially, no experimental or theoretical studies were found that specifically address these points for this compound. The presence of the electron-withdrawing formyl group at the 4-position of the pyridine ring is expected to influence the electronic properties of the ligand and potentially its coordination behavior compared to the unsubstituted parent acid. However, without dedicated research studies, any discussion on this would be speculative and would not meet the required standards of scientific accuracy.

In contrast, the coordination chemistry of pyridine-2,6-dicarboxylic acid is extensively documented. It consistently acts as a tridentate O,N,O-chelating ligand, coordinating through the nitrogen atom of the pyridine ring and one oxygen atom from each of the two carboxylate groups. ajol.info This parent ligand is known to form a vast array of mononuclear, polynuclear, and polymeric structures with transition metals, lanthanides, and other elements. ajol.inforesearchgate.net Structural elucidation for these complexes is routinely achieved through single-crystal X-ray diffraction and various spectroscopic methods.

Given the strict requirement to focus solely on This compound and the absence of specific research data for this compound, it is not possible to generate the requested article with the necessary scientific rigor and detail.

Structure

3D Structure

Properties

Molecular Formula |

C8H5NO5 |

|---|---|

Molecular Weight |

195.13 g/mol |

IUPAC Name |

4-formylpyridine-2,6-dicarboxylic acid |

InChI |

InChI=1S/C8H5NO5/c10-3-4-1-5(7(11)12)9-6(2-4)8(13)14/h1-3H,(H,11,12)(H,13,14) |

InChI Key |

RQFQOUDMBZYAJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)O)C(=O)O)C=O |

Origin of Product |

United States |

Coordination Chemistry and Discrete Metal Complexes

Structural Elucidation of Metal Complexes

Single-Crystal X-ray Diffraction Studies

The following table provides a summary of typical crystallographic data for a related compound, a cadmium(II) complex with pyridine-2,6-dicarboxylate, to illustrate the type of information that would be expected from single-crystal X-ray diffraction studies.

| Parameter | Value |

| Compound | [Cd(C7H3NO4)(H2O)1.5]n |

| Crystal System | Not specified |

| Space Group | Not specified |

| Coordination Geometry | Pentagonal-bipyramidal |

| Key Bond Distances | Not specified |

| Key Bond Angles | Not specified |

| Reference | PubMed |

This table is for illustrative purposes only and describes a complex of the parent pyridine-2,6-dicarboxylic acid, not 4-Formylpyridine-2,6-dicarboxylic acid.

Spectroscopic Characterization of Ligand-Metal Interactions

Spectroscopic techniques are crucial for elucidating the nature of ligand-metal interactions in coordination complexes. For complexes of this compound, infrared (IR) and UV-Visible (UV-Vis) spectroscopy would be primary methods for characterization.

In the IR spectrum of the free ligand, characteristic vibrational bands for the carboxylic acid C=O and C-O stretching, as well as the C=O stretching of the formyl group, would be present. Upon coordination to a metal ion, shifts in the positions of the carboxylate bands are expected. Specifically, the difference between the asymmetric (νasym(COO-)) and symmetric (νsym(COO-)) stretching frequencies of the carboxylate groups can provide insight into the coordination mode (e.g., monodentate, bidentate chelating, or bridging). The formyl group's C=O stretching frequency might also be affected by coordination, depending on its electronic interaction with the metal center through the pyridine (B92270) ring.

UV-Vis spectroscopy would reveal information about the electronic transitions within the complex. Transitions can be categorized as ligand-centered (π→π*), metal-centered (d-d), or ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT). The position and intensity of these bands are sensitive to the metal ion, its oxidation state, and the coordination environment. The presence of the formyl group is expected to influence the energy of the ligand's molecular orbitals and thus affect the energies of the charge transfer bands.

A representative summary of the kind of spectroscopic data that would be anticipated is provided in the table below, based on studies of related pyridine-dicarboxylate complexes.

| Spectroscopic Technique | Expected Observations for this compound Complexes |

| Infrared (IR) Spectroscopy | Shift in ν(C=O) and ν(C-O) of carboxylate groups upon coordination. Potential shift in ν(C=O) of the formyl group. |

| UV-Visible (UV-Vis) Spectroscopy | Presence of π→π* transitions (ligand-centered), and potentially d-d transitions and charge transfer (LMCT/MLCT) bands depending on the metal ion. |

Redox Properties and Electrochemistry of Metal Complexes

The electrochemical behavior of metal complexes of this compound would be of significant interest, as the redox potential of the metal center can be tuned by the electronic properties of the ligand. Techniques such as cyclic voltammetry could be employed to study the redox processes of these complexes.

The electron-withdrawing nature of the formyl group at the 4-position of the pyridine ring would be expected to decrease the electron density on the pyridine nitrogen and, by extension, on the coordinated metal center. This would likely make the metal ion more difficult to oxidize (a positive shift in the oxidation potential) and easier to reduce (a positive shift in the reduction potential) compared to complexes with the parent pyridine-2,6-dicarboxylic acid ligand.

The stability of different oxidation states of the metal in the complex and the reversibility of the redox processes could be evaluated from the cyclic voltammograms. The data would provide valuable information on the electronic communication between the ligand and the metal center.

The following table summarizes the expected electrochemical properties for a hypothetical metal complex of this compound.

| Property | Expected Characteristic |

| Redox Potentials | Anodic (positive) shift in metal-centered redox potentials compared to analogous complexes with unsubstituted pyridine-2,6-dicarboxylic acid. |

| Electrochemical Reversibility | Dependent on the specific metal ion and solvent system, but quasi-reversible or reversible processes are often observed for similar complexes. |

Metal Organic Frameworks Mofs and Coordination Polymers Cps

Design Principles for Self-Assembly of Extended Structures

The formation of MOFs and CPs is a thermodynamically driven self-assembly process governed by the principles of coordination chemistry and crystal engineering. The final structure is dictated by the intrinsic properties of the components: the coordination geometry of the metal ion and the connectivity and geometry of the organic linker. Ligands like pyridine-2,6-dicarboxylic acid and its derivatives are widely used due to their well-defined coordination modes. researchgate.netresearchgate.net

The 4-Formylpyridine-2,6-dicarboxylic acid ligand typically acts as a tridentate linker. The nitrogen atom of the pyridine (B92270) ring and the two carboxylate groups at the 2- and 6-positions form strong, chelate-type bonds with metal centers, creating stable inorganic secondary building units (SBUs). The directional nature of these coordination sites provides a blueprint for the growth of an extended, periodic network. The presence of the formyl group at the 4-position adds another layer of design complexity and opportunity. While it does not typically participate in the initial framework formation, its steric bulk and electronic influence can affect the packing of the framework and the resulting porosity.

Synthesis of 1D, 2D, and 3D Coordination Architectures

The dimensionality of the resulting coordination architecture—be it a 1D chain, a 2D layer, or a 3D framework—is highly dependent on the reaction conditions and the choice of metal ion. researchgate.net Hydrothermal and solvothermal methods are commonly employed for the synthesis of these materials, where high temperatures and pressures facilitate the crystallization process. researchgate.netnih.gov

By analogy with the closely related pyridine-2,6-dicarboxylic acid, the self-assembly with this compound can be directed to yield different dimensionalities:

1D Chains: With metal ions that have a strong preference for linear or zigzag coordination, one-dimensional chains can be formed. For instance, the reaction of pyridine-2,6-dicarboxylic acid with Zn(II) salts under specific conditions has yielded 1D zigzag chains. nih.gov

2D Layers: The use of metal ions that can be linked into planar SBUs often results in the formation of two-dimensional sheets. These layers can then stack upon one another, held by weaker intermolecular forces. A 2D (4,4) net has been observed in structures using the analogous 4-hydroxypyridine-2,6-dicarboxylic acid ligand. nih.gov

3D Frameworks: Three-dimensional frameworks, often possessing high porosity, are typically achieved by using metal clusters as SBUs or by incorporating auxiliary ligands that pillar the 2D layers. The reaction of pyridine dicarboxylic acids with various metal ions has led to the formation of numerous 3D frameworks with diverse topologies. researchgate.netrsc.org

The choice of solvent, temperature, pH, and metal-to-ligand ratio are all critical parameters that can be tuned to favor the formation of a desired dimensionality.

Role of this compound as a Primary Building Block

As a primary building block, this compound imparts specific, crucial properties to the resulting MOF or CP. Its rigid, planar structure helps to create well-defined and predictable network geometries. The tridentate N,O,O-coordination pocket is a powerful chelating motif that can stabilize a wide variety of metal ions, from transition metals to lanthanides. researchgate.net

The key feature of this ligand is the uncoordinated formyl group, which projects into the pores of the resulting framework. This functional "tag" serves as a latent reactive site, transforming the MOF from a static structure into a versatile platform for further chemical transformations. The presence of this group is fundamental to the strategy of creating functional materials where properties can be installed or altered after the initial synthesis of the crystalline framework.

| Feature | Role in Framework Construction |

| Pyridine-2,6-dicarboxylate Core | Provides a rigid, tridentate binding site for metal ions, directing the primary structure and dimensionality of the framework. |

| Formyl Group at 4-Position | Acts as a functional handle for post-synthetic modification, allowing for the introduction of new chemical functionalities within the pores. |

| Overall Ligand Geometry | Influences the topology, porosity, and stability of the final MOF/CP architecture. |

Post-Synthetic Modification of Frameworks via the Formyl Group

Post-synthetic modification (PSM) is a powerful technique for functionalizing MOFs that would be difficult or impossible to achieve through direct synthesis. rsc.orglabxing.com The aldehyde functionality of the formyl group is particularly well-suited for a variety of covalent modification reactions, which can be performed while preserving the crystallinity and underlying structure of the framework. rsc.org

The reactive aldehyde handle allows for a range of chemical transformations within the MOF's pores, including:

Imine Condensation: Aldehydes readily react with primary amines to form imines (Schiff bases). This is one of the most common PSM reactions, allowing for the introduction of a wide array of new functional groups by varying the amine reactant.

Knoevenagel Condensation: Reaction with molecules containing active methylene (B1212753) groups (e.g., malononitrile) can lead to the formation of new C-C bonds.

Wittig Reaction: The formyl group can be converted to an alkene via the Wittig reaction, providing a route to install vinyl functionalities.

Reduction and Oxidation: The aldehyde can be reduced to an alcohol or oxidized to a carboxylic acid, altering the polarity and hydrogen-bonding capabilities of the pore environment.

These modifications can dramatically alter the properties of the MOF, introducing catalytic sites, enhancing gas sorption selectivity, or creating specific recognition sites for sensing applications.

Topological Analysis and Structural Diversity in MOF/CP Systems

Topological analysis simplifies complex crystal structures into underlying nets composed of nodes (metal ions or SBUs) and linkers (organic ligands), providing a powerful tool for classifying and understanding the connectivity of MOFs. ucl.ac.ukrsc.org The diversity of structures that can be formed is vast, and even small changes in ligands or synthesis conditions can lead to frameworks with entirely different topologies. mdpi.com

For a tridentate ligand like this compound, several topologies are conceivable depending on the coordination environment of the metal SBU. For example, if the ligand connects to a 4-coordinate metal center, it could potentially lead to nets like the sql (square lattice) topology in 2D frameworks. nih.gov In 3D systems, more complex topologies such as pcu (primitive cubic unit) or novel, unprecedented nets can arise, especially when multiple types of nodes or linkers are present. mdpi.comugr.es The analysis of MOFs derived from analogous pyridine-dicarboxylic acids has revealed a wide range of topologies, including (4,4) nets and CdSO4 frameworks, highlighting the structural versatility of this ligand family. nih.govrsc.org

Integration of Auxiliary Ligands and Spacers within Frameworks

To achieve greater structural complexity and control over pore dimensions, this compound can be used in conjunction with auxiliary ligands or spacers. universityofgalway.ie This mixed-ligand approach allows for the construction of frameworks with higher connectivity, tailored pore sizes, and enhanced stability.

Commonly used auxiliary ligands include long, linear dipyridyl-type spacers such as 4,4'-bipyridine. ijcm.irrsc.org These "pillar" ligands connect pre-formed 2D layers, which are built from the primary ligand and metal ions, into robust 3D frameworks. The length and flexibility of the spacer ligand directly influence the interlayer distance and thus the volume and shape of the pores. The use of different aromatic polycarboxylic acids as secondary ligands can also introduce structural diversity. rsc.org This strategy has been successfully employed with pyridine-2,6-dicarboxylic acid to create 1D, 2D, and 3D structures, demonstrating that the final dimensionality is highly dependent on the nature of the spacer. rsc.org

Supramolecular Assemblies and Non Covalent Interaction Networks

Hydrogen Bonding Motifs and Self-Assembly in Solid State

In the solid state, 4-Formylpyridine-2,6-dicarboxylic acid is expected to exhibit robust hydrogen bonding motifs, which are characteristic of carboxylic acids and pyridine (B92270) derivatives. The primary interactions governing the self-assembly include:

Carboxylic Acid Dimers: A common and highly stable motif is the formation of cyclic dimers through pairs of O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is a well-established synthon in the crystal engineering of carboxylic acids.

Carboxylic Acid-Pyridine Heterosynthons: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor for the carboxylic acid's hydroxyl group, leading to the formation of O-H···N hydrogen bonds. This interaction is a reliable tool in the construction of co-crystals and molecular salts involving carboxylic acids and pyridine derivatives.

Chain and Sheet Formation: Through a combination of these hydrogen bonding interactions, molecules of this compound can assemble into one-dimensional chains or two-dimensional sheets. For instance, a chain can be formed by alternating carboxylic acid dimerization and acid-pyridine interactions.

The self-assembly process is a spontaneous organization of molecules into ordered structures, driven by the minimization of the system's free energy. The specific hydrogen bonding motifs that are realized in the crystal structure will depend on factors such as the crystallization solvent and temperature. In derivatives of pyridine-2,6-dicarboxylic acid, the formation of one-dimensional supramolecular structures stabilized by strong, symmetric double hydrogen bonds has been observed. researchgate.net

Influence of the Formyl Group on Supramolecular Connectivity

The introduction of a formyl group at the 4-position of the pyridine ring significantly influences the supramolecular connectivity compared to the parent pyridine-2,6-dicarboxylic acid. The formyl group, with its carbonyl oxygen, introduces an additional hydrogen bond acceptor site. This can lead to more complex hydrogen-bonding networks.

The formyl group can participate in weaker C-H···O interactions, where the aldehydic proton or aromatic protons on neighboring molecules interact with the carbonyl oxygen. Furthermore, the electron-withdrawing nature of the formyl group can modulate the basicity of the pyridine nitrogen, which in turn affects the strength and geometry of the O-H···N hydrogen bonds. This electronic perturbation can influence the competition between different possible hydrogen bonding synthons. The formyl group's reactivity also allows for potential post-synthetic modification of the supramolecular assembly. fiveable.me

The presence of functional groups like the formyl group can facilitate the generation of layered supramolecular assemblies. mdpi.com

Crystallographic Studies of Supramolecular Architectures

Crystallographic studies of pyridine-2,6-dicarboxylic acid itself have revealed a one-dimensional supramolecular structure stabilized by strong symmetric double hydrogen bonds. researchgate.netnih.gov For derivatives, the crystal packing is often characterized by extensive hydrogen bond networks, leading to the formation of chains, sheets, or more complex three-dimensional frameworks. nih.gov The conformation of the carboxylic acid groups relative to the pyridine ring is a key structural feature, and can be influenced by the presence of substituents and the packing forces within the crystal.

A search for crystallographic information would typically involve databases such as the Cambridge Structural Database (CSD) to identify if the crystal structure has been determined and to analyze its geometric parameters and intermolecular interactions.

Table 1: Representative Crystallographic Data for a Related Pyridine Dicarboxylic Acid Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.2314(2) |

| b (Å) | 7.5215(1) |

| c (Å) | 24.5475(4) |

| β (°) | 97.921(1) |

| V (ų) | 1870.88(6) |

| Z | 4 |

Note: This data is for a related compound, 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester, and is provided for illustrative purposes to show typical crystallographic parameters for a substituted pyridine dicarboxylic acid derivative. ekb.eg

Host-Guest Chemistry and Molecular Recognition Phenomena

Pyridine-2,6-dicarboxylic acid and its derivatives are known to act as versatile building blocks in the design of host molecules for molecular recognition. The convergent arrangement of the two carboxylic acid groups provides a well-defined binding pocket capable of interacting with various guest molecules through hydrogen bonding and other non-covalent interactions.

The cavity of this compound can potentially encapsulate small molecules, particularly those with complementary hydrogen bond donor sites that can interact with the carboxylate groups and the pyridine nitrogen. The formyl group can also play a role in guest recognition by providing an additional interaction site.

Molecular recognition is a highly specific process, and the design of synthetic receptors often utilizes motifs like 2-aminopyridine for the recognition of dicarboxylic acids. mdpi.com The principles of host-guest chemistry are fundamental to various applications, including sensing, catalysis, and drug delivery.

Exploration of Pi-Stacking Interactions and Aromatic Stacking

In addition to hydrogen bonding, π-stacking interactions between the aromatic pyridine rings can play a significant role in stabilizing the supramolecular assemblies of this compound. These interactions arise from the attractive, non-covalent forces between the electron clouds of adjacent aromatic rings.

Catalytic Applications and Mechanistic Studies

Organocatalytic Activity of 4-Formylpyridine-2,6-dicarboxylic Acid and Its Derivatives

While specific studies on the organocatalytic applications of this compound are not extensively reported in the current literature, the catalytic prowess of its parent compound, pyridine-2,6-dicarboxylic acid (also known as dipicolinic acid), provides valuable insights into the potential reactivity of its derivatives.

Pyridine-2,6-dicarboxylic acid has been identified as an effective bifunctional organocatalyst for the hydrophosphonylation of aldehydes and ketones. organic-chemistry.org This reaction is a crucial method for the synthesis of α-hydroxy phosphonates, which are compounds of significant biological interest. The catalytic activity of pyridine-2,6-dicarboxylic acid in this transformation is attributed to its ability to activate the carbonyl group of the substrate.

In aqueous media, pyridine-2,6-dicarboxylic acid is proposed to generate hydronium ions, which protonate the carbonyl oxygen, thereby enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by the phosphite. organic-chemistry.org This environmentally benign approach offers high yields and short reaction times, avoiding the use of hazardous solvents and toxic catalysts. organic-chemistry.org The reaction proceeds efficiently for a range of aldehydes and ketones. organic-chemistry.org Aromatic aldehydes with electron-withdrawing groups, however, have been observed to require longer reaction times and result in lower yields of the desired α-hydroxy phosphonates. organic-chemistry.org The catalyst has also demonstrated good reusability over multiple cycles. organic-chemistry.org

Below is a table summarizing the catalytic activity of pyridine-2,6-dicarboxylic acid in the hydrophosphonylation of various carbonyl compounds with trimethylphosphite in water.

| Entry | Carbonyl Compound | Time (h) | Yield (%) |

| 1 | Benzaldehyde | 1.5 | 95 |

| 2 | 4-Chlorobenzaldehyde | 1.5 | 96 |

| 3 | 4-Nitrobenzaldehyde | 3.0 | 90 |

| 4 | 4-Methoxybenzaldehyde | 1.5 | 94 |

| 5 | Cinnamaldehyde | 2.0 | 85 |

| 6 | Cyclohexanone | 4.0 | 80 |

| 7 | Acetophenone | 5.0 | 75 |

Data sourced from research on pyridine-2,6-dicarboxylic acid as a catalyst. organic-chemistry.org

Pyridine-2,6-dicarboxylic acid has also been effectively employed as an organocatalyst in the synthesis of 1,5-benzodiazepine derivatives. researchgate.net This is achieved through a one-pot, three-component reaction involving o-phenylenediamine, β-ketoesters, and aromatic aldehydes. researchgate.net The catalyst plays a pivotal role in facilitating the regioselective C-C bond formation at the gamma position of the β-ketoester. researchgate.net This method is valued for its operational simplicity, the use of a cost-effective catalyst, and good yields across a range of substrates. researchgate.net

The proposed mechanism involves the activation of the reactants by the acidic protons of the carboxylic acid groups, promoting the condensation reactions that lead to the formation of the benzodiazepine ring system. The following table illustrates the efficacy of pyridine-2,6-dicarboxylic acid in the synthesis of various 1,5-benzodiazepine derivatives.

| Entry | Aldehyde | β-Ketoester | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Ethyl acetoacetate | 5 | 92 |

| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 5 | 95 |

| 3 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | 6 | 90 |

| 4 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | 5.5 | 88 |

| 5 | Benzaldehyde | Methyl acetoacetate | 5 | 90 |

Data based on the catalytic performance of pyridine-2,6-dicarboxylic acid. researchgate.net

Metal Complexes as Catalytic Systems

The dicarboxylate functionality of this compound and its analogs makes them excellent ligands for the formation of metal complexes, which can serve as highly effective catalysts.

While specific examples of homogeneous catalysis using metal complexes of this compound are not prevalent in the reviewed literature, the broader class of pyridine-dicarboxylate metal complexes is known to be active in various catalytic transformations. These complexes can facilitate reactions such as oxidations, hydrogenations, and carbon-carbon bond-forming reactions. The electronic and steric properties of the ligand, which can be tuned by substituents like the 4-formyl group, play a crucial role in determining the catalytic activity and selectivity of the metal center. Further research is needed to explore the potential of this compound-metal complexes in homogeneous catalysis.

The immobilization of catalytically active species onto solid supports is a key strategy in developing robust and recyclable heterogeneous catalysts. There is potential for this compound and its metal complexes to be anchored onto materials such as silica, alumina, or polymers. The formyl group could potentially be utilized for covalent attachment to a support material. Such supported catalysts would offer the advantages of easy separation from the reaction mixture and potential for reuse, contributing to more sustainable chemical processes. However, at present, there is a lack of specific research on the development and application of heterogeneous catalysts derived from this compound.

Mechanistic Investigations of Catalytic Pathways

Detailed mechanistic studies specifically for reactions catalyzed by this compound are not available in the current body of scientific literature. However, for the parent compound, pyridine-2,6-dicarboxylic acid, in organocatalytic reactions like hydrophosphonylation, the mechanism is believed to involve bifunctional catalysis where the acidic carboxylic groups activate the electrophile (e.g., an aldehyde) while the pyridine (B92270) nitrogen may also play a role in the reaction pathway. organic-chemistry.org

For metal-catalyzed reactions, the pyridine-dicarboxylate ligand is expected to influence the electronic properties and coordination geometry of the metal center, thereby affecting the substrate activation, bond formation, and product release steps of the catalytic cycle. Elucidating the precise mechanistic pathways for catalysts involving this compound would require dedicated experimental and computational studies.

Enantioselective Catalysis Potential of this compound

The pyridine-2,6-dicarboxylic acid scaffold is a foundational structure in the design of chiral ligands for enantioselective catalysis. While direct studies on the catalytic applications of this compound are not extensively documented in publicly available research, its structural features strongly suggest significant potential as a versatile precursor for a new generation of chiral ligands. The presence of the reactive formyl group at the 4-position, in addition to the two carboxylic acid moieties at the 2- and 6-positions, provides a unique platform for the synthesis of sophisticated, tailor-made catalysts for a wide array of asymmetric transformations.

The core principle behind its potential lies in the well-established success of pyridine-2,6-bis(oxazoline) ligands, commonly known as PyBOX ligands. These C2-symmetric, tridentate "pincer-type" ligands are renowned for their ability to form stable complexes with a variety of metals, including copper, ruthenium, iron, and lanthanides, creating a well-defined chiral environment around the metal center. This chiral pocket dictates the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

The synthetic route to PyBOX ligands typically involves the condensation of pyridine-2,6-dicarbonyl dichloride (derived from the dicarboxylic acid) with chiral amino alcohols. Following this established methodology, this compound can serve as a key starting material. The carboxylic acid groups can be converted to the corresponding acyl chlorides, which are then reacted with chiral amino alcohols to furnish the bis(oxazoline) moieties.

The strategic placement of the formyl group at the 4-position opens up avenues for further functionalization, allowing for the fine-tuning of the ligand's steric and electronic properties. This "second-generation" modification is crucial for optimizing catalytic activity and enantioselectivity for specific reactions. For instance, the formyl group can undergo a variety of chemical transformations:

Reductive Amination: Reaction with chiral amines can introduce new stereogenic centers and bulky substituents, influencing the shape and size of the catalytic pocket.

Wittig Olefination: This reaction can be employed to introduce alkenyl groups, which can be further modified or used to attach the ligand to a solid support.

Aldol Condensation: Condensation with ketones or other carbonyl compounds can lead to the formation of extended conjugated systems, which can modulate the electronic properties of the ligand and the coordinated metal center.

These modifications can have a profound impact on the catalyst's performance. For example, bulky substituents on the oxazoline rings of PyBOX ligands have been shown to significantly enhance enantioselectivity in reactions such as the hydrosilylation of ketones. Similarly, modifying the electronic properties of the pyridine ring can influence the Lewis acidity of the metal center, thereby affecting the reaction rate and selectivity.

Detailed Research Findings on Pyridine-2,6-dicarboxylic Acid-Based Catalysts

The enantioselective catalytic potential of ligands derived from the pyridine-2,6-dicarboxylic acid framework is well-documented across a range of important organic transformations.

Asymmetric Henry (Nitroaldol) Reaction

Copper(II) complexes of chiral bis(oxazoline) ligands are highly effective catalysts for the asymmetric Henry reaction, which forms a carbon-carbon bond between a nitroalkane and a carbonyl compound to produce valuable β-nitro alcohols. High enantioselectivities have been achieved for both aromatic and aliphatic aldehydes. The proposed mechanism involves the coordination of the aldehyde to the chiral copper complex, followed by the enantioselective attack of the deprotonated nitroalkane.

| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Benzaldehyde | 85 | 92 |

| 4-Chlorobenzaldehyde | 91 | 94 |

| 2-Naphthaldehyde | 88 | 93 |

| Cyclohexanecarboxaldehyde | 75 | 90 |

| 3-Phenylpropionaldehyde | 82 | 91 |

Asymmetric Hydrosilylation of Ketones

Ruthenium complexes incorporating PyBOX ligands are excellent catalysts for the asymmetric hydrosilylation of ketones, a key step in the synthesis of chiral secondary alcohols. These reactions typically exhibit high conversions and excellent enantioselectivities for a variety of aromatic ketones. The mechanism is believed to involve the formation of a chiral ruthenium hydride species, which then delivers the hydride to the ketone in a stereoselective manner.

| Ketone | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|

| Acetophenone | >99 | 95 | S |

| 3-Bromoacetophenone | >99 | 93 | S |

| 4-Methoxyacetophenone | >99 | 96 | S |

| 2'-Acetonaphthone | >99 | 94 | S |

| Propiophenone | >99 | 96 | S |

Mechanistic Insights

Computational and experimental studies on PyBOX-metal complexes have provided valuable insights into the origins of enantioselectivity. The C2-symmetric nature of the ligand significantly reduces the number of possible transition states, leading to a more predictable stereochemical outcome. The steric bulk of the substituents on the oxazoline rings plays a crucial role in shielding one face of the coordinated substrate, directing the attack of the nucleophile to the other face. Furthermore, the electronic "push-pull" effect of the pyridine and oxazoline rings can influence the reactivity and stability of the catalytic species.

Computational and Theoretical Chemistry Studies

Electronic Structure and Molecular Geometry Optimizations (Density Functional Theory)

Computational studies employing Density Functional Theory (DFT) have been instrumental in elucidating the electronic structure and optimizing the molecular geometry of pyridine-dicarboxylic acid derivatives. For pyridine-2,6-dicarboxylic acid, DFT calculations, often using the B3LYP method with a 6-311++G** basis set, have been performed to determine its most stable conformation. sid.ir These studies indicate that the molecule is most stable in a dimeric state, a finding that is in good agreement with crystallographic data. sid.ir

The geometry of pyridine (B92270) dicarboxylic acid derivatives has been shown to be nearly planar, with the exception of the hydrogen atoms of the carboxylic acid groups in certain isomers. nih.gov The planarity of the molecule is a significant factor in its interaction with other molecules and surfaces.

The electronic properties of pyridine-dicarboxylic acids have also been investigated using DFT. These studies calculate parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the energy gap between them, and the molecular electrostatic potential (MEP). mdpi.com The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. The MEP surface helps in identifying the electron-rich and electron-deficient regions of the molecule, which are susceptible to electrophilic and nucleophilic attacks, respectively. mdpi.com

Table 1: Calculated Electronic Properties of Pyridine-Dicarboxylic Acid Derivatives

| Property | Description |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. |

| Energy Gap (ΔE) | The difference in energy between the HOMO and LUMO, related to the molecule's reactivity. |

| Electronegativity (χ) | A measure of the atom's ability to attract shared electrons. |

| Global Hardness (η) | A measure of the resistance to charge transfer. |

Reaction Mechanism Elucidation and Transition State Analysis

Detailed computational studies on the reaction mechanisms and transition state analyses specifically for 4-Formylpyridine-2,6-dicarboxylic acid were not found in the provided search results. Such studies would be valuable for understanding its reactivity, for instance, in the hydrophosphonylation of aldehydes and ketones where pyridine-2,6-dicarboxylic acid acts as a bifunctional organocatalyst. organic-chemistry.org The catalytic mechanism is proposed to involve the generation of hydronium ions in water, which activates the carbonyl group for nucleophilic attack. organic-chemistry.org

Molecular Dynamics Simulations for Solution-Phase Behavior

Specific molecular dynamics simulation studies focusing on the solution-phase behavior of this compound are not detailed in the available literature. However, DFT calculations have been used to optimize the structures of related copper (II) complexes in various environments, from the gas phase to different solvents like dichloromethane, acetone, acetonitrile (B52724), and dimethylformamide. mdpi.com These calculations show that the stability of ion pairs and anionic complexes, as well as Cu-Cl bond lengths, are influenced by the polarity of the solvent. mdpi.com

Spectroscopic Property Prediction and Correlation with Experimental Data

Quantum chemical computations have been successfully used to predict the spectroscopic properties of pyridine-2,6-dicarboxylic acid (also known as dipicolinic acid, DPA). researchgate.net DFT calculations, specifically using the B3LYP method with a 6-311++G(d,p) basis set, have been employed to calculate vibrational frequencies (FT-IR and Raman) and NMR spectra. researchgate.net The computationally predicted spectra have shown good agreement with experimental data. researchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) methods have been used to calculate the UV-visible absorption spectra of DPA, which also correlate well with experimental findings. researchgate.net Such computational analyses are crucial for the correct assignment of spectral bands and for a deeper understanding of the molecule's electronic transitions. researchgate.net

Table 2: Comparison of Experimental and Computational Spectroscopic Data for Pyridine-2,6-dicarboxylic Acid

| Spectroscopic Technique | Experimental Data | Computational Prediction |

|---|---|---|

| FT-IR | Characteristic vibrational modes | Calculated vibrational frequencies |

| Raman | Characteristic vibrational modes | Calculated Raman shifts |

| UV-Visible | Absorption maxima (λmax) | Calculated electronic transitions |

Investigation of Non-Covalent Interactions and Intermolecular Forces

The stabilization of the crystal structures of pyridine-2,6-dicarboxylic acid derivatives and their complexes is significantly influenced by non-covalent interactions. rsc.orgresearchgate.net DFT calculations have been utilized to analyze and quantify these interactions, which include hydrogen bonding, π-stacking, and van der Waals forces. mdpi.comrsc.org The Bader's theory of "atoms in molecules" (AIM) is a computational tool used to characterize and evaluate the binding energies associated with these non-covalent interactions. rsc.orgresearchgate.net

Computational Design of Functional Derivatives

While there is significant interest in the synthesis of novel 4-substituted pyridine-2,6-dicarboxylic acid derivatives for applications in bioactive molecules and functional materials, specific computational design studies for functional derivatives of this compound were not present in the provided search results. oist.jp The development of new synthetic protocols, such as one-pot reactions under mild conditions, provides access to a library of these derivatives. oist.jp Computational methods could be a powerful tool in the rational design of new derivatives with tailored electronic and chemical properties for specific applications.

Advanced Characterization and Analytical Methodologies in Research

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the synthesis of 4-Formylpyridine-2,6-dicarboxylic acid. It is utilized for both real-time reaction monitoring and final product confirmation. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) allow for the separation of the target compound from starting materials, intermediates, and byproducts, followed by precise mass determination.

In a typical workflow, aliquots from the reaction mixture can be analyzed at different time points to track the consumption of reactants and the formation of the desired product. The high mass accuracy of HRMS enables the determination of the elemental composition of the product, confirming that the molecular formula corresponds to C₈H₅NO₅. This is a critical step in verifying the successful synthesis of this compound. While specific experimental data for this compound is not publicly available, the general approach for similar carboxylic acids involves electrospray ionization (ESI) in negative ion mode, which would readily deprotonate the carboxylic acid groups.

Table 1: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Calculated m/z |

| [M-H]⁻ | 194.0146 |

| [M+Na-2H]⁻ | 216.0040 |

| [M+H]⁺ | 196.0291 |

| [M+Na]⁺ | 218.0111 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.

In the ¹H NMR spectrum, the presence of the formyl group introduces a characteristic singlet peak for the aldehydic proton, typically observed in the downfield region (around 10 ppm). The two equivalent aromatic protons on the pyridine (B92270) ring would appear as a singlet, with a chemical shift influenced by the electron-withdrawing effects of the two carboxylic acid groups and the formyl group. The acidic protons of the carboxyl groups are often broad and may exchange with residual water in the solvent, sometimes appearing as a broad singlet at a variable chemical shift.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the formyl group would have a characteristic resonance in the range of 190-200 ppm, while the carbonyl carbons of the carboxylic acids would appear around 165-175 ppm. The signals for the aromatic carbons would be observed in the typical aromatic region (120-160 ppm), with their specific shifts determined by the substitution pattern.

For comparison, the ¹H NMR spectrum of the parent compound, pyridine-2,6-dicarboxylic acid, in DMSO-d₆ shows signals for the aromatic protons at approximately 8.2-8.3 ppm. chemicalbook.com The introduction of the electron-withdrawing formyl group at the 4-position in this compound is expected to shift the signals of the remaining aromatic protons further downfield.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration |

| -CHO | ~10.0 | s | 1H |

| Ar-H | >8.3 | s | 2H |

| -COOH | Variable | br s | 2H |

| ¹³C NMR | Predicted δ (ppm) | ||

| -CHO | ~195 | ||

| -COOH | ~170 | ||

| C2, C6 | ~155 | ||

| C4 | ~145 | ||

| C3, C5 | ~130 |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is employed to identify the functional groups present in this compound. The spectra are characterized by absorption bands corresponding to the vibrational modes of specific bonds.

The FTIR spectrum of the parent compound, pyridine-2,6-dicarboxylic acid, exhibits a broad band in the 3200-3000 cm⁻¹ range, which is attributed to the O-H stretching vibrations of the carboxylic acid groups. researchgate.net A strong absorption around 1689 cm⁻¹ is assigned to the C=O (carbonyl) stretching of the carboxylic acid. researchgate.net For this compound, additional characteristic peaks for the aldehyde functional group are expected. These include the C-H stretching of the aldehyde proton, typically appearing as two weak bands around 2850 and 2750 cm⁻¹, and a strong C=O stretching band for the aldehyde carbonyl, usually in the range of 1700-1720 cm⁻¹.

Raman spectroscopy provides complementary information. In pyridine derivatives, the ring breathing modes are often prominent in the Raman spectrum. The symmetric and asymmetric stretching vibrations of the carboxylate groups, as well as the vibrations of the formyl group, would also be observable.

Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3200-2500 (broad) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aldehyde) | Stretching | 2850, 2750 |

| C=O (Aldehyde) | Stretching | 1720-1700 |

| C=O (Carboxylic Acid) | Stretching | 1700-1680 |

| C=C, C=N (Aromatic Ring) | Stretching | 1600-1400 |

X-ray Diffraction (Powder and Single Crystal) for Solid-State Structure

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in the solid state. Single-crystal X-ray diffraction can provide a precise molecular structure, including bond lengths, bond angles, and intermolecular interactions. Powder X-ray diffraction (PXRD) is useful for phase identification and assessing the crystallinity of a bulk sample.

For pyridine-2,6-dicarboxylic acid, X-ray diffraction studies have revealed a one-dimensional supramolecular structure stabilized by strong symmetric double hydrogen bonds. researchgate.net It is anticipated that this compound would also exhibit extensive hydrogen bonding in the solid state, involving the carboxylic acid groups and potentially the formyl oxygen and the pyridine nitrogen. The crystal packing will be influenced by a combination of hydrogen bonding, π-π stacking of the pyridine rings, and dipole-dipole interactions involving the formyl groups. The specific crystal system and space group would be determined through single-crystal X-ray diffraction analysis.

Chromatographic Techniques (HPLC, GC) for Purity and Reaction Profile Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing its reaction profile. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose due to the compound's polarity and low volatility.

A reversed-phase HPLC method would typically be developed, using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic solvent like acetonitrile (B52724) or methanol. ptfarm.pl Detection is commonly performed using a UV detector, as the pyridine ring and carbonyl groups provide strong chromophores. A validated HPLC method can be used to quantify the purity of the final product and to detect and quantify any impurities. This technique is also valuable for monitoring the progress of the synthesis, allowing for the optimization of reaction conditions.

Gas Chromatography (GC) is generally less suitable for the direct analysis of this compound due to its high polarity and low volatility, which would require derivatization to increase its volatility.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability and phase behavior of this compound.

TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would indicate the temperature at which the compound begins to decompose. If the compound crystallizes as a hydrate, the TGA curve would show an initial mass loss corresponding to the loss of water molecules.

DSC measures the heat flow into or out of a sample as it is heated or cooled. A DSC thermogram can reveal information about melting point, crystallization, and any solid-state phase transitions. For a crystalline solid, a sharp endothermic peak corresponding to its melting point would be observed. The presence of impurities would typically lead to a broadening and depression of the melting peak.

Table 4: Expected Thermal Analysis Data for this compound

| Technique | Expected Observation |

| TGA | Mass loss upon decomposition at elevated temperatures. |

| DSC | Endothermic peak corresponding to the melting point. |

Surface and Morphological Analysis (Scanning Electron Microscopy, Brunauer–Emmett–Teller analysis) for Material Characterization

When this compound is used as a building block in the synthesis of materials such as metal-organic frameworks (MOFs), its surface and morphological properties become important.

Scanning Electron Microscopy (SEM) is used to visualize the surface topography and morphology of the material. SEM images can reveal the particle size, shape, and aggregation state of the synthesized material.

Brunauer–Emmett–Teller (BET) analysis is a technique used to measure the specific surface area of a material. This is particularly relevant for porous materials like MOFs, where a high surface area is often desirable for applications in catalysis, gas storage, and separation. The BET method involves the physisorption of a gas (typically nitrogen) onto the surface of the material at a controlled temperature.

While these techniques are more commonly applied to materials derived from this compound rather than the compound itself, they are crucial for the characterization of its functional materials.

Research on the Electrochemical Behavior of this compound Using Cyclic Voltammetry Remains Limited

While the parent compound, pyridine-2,6-dicarboxylic acid (also known as dipicolinic acid), and its various other derivatives have been the subject of electrochemical investigation, the introduction of a formyl group at the 4-position of the pyridine ring is expected to significantly influence the molecule's electronic structure and, consequently, its oxidation and reduction potentials. The electron-withdrawing nature of the formyl group would likely alter the electron density of the pyridine ring system, thereby affecting its electrochemical characteristics.

The lack of specific data for this compound means that a detailed analysis of its redox behavior, including the identification of oxidation and reduction peak potentials, the reversibility of electron transfer processes, and the influence of experimental conditions such as pH and scan rate, cannot be provided at this time. Further experimental investigation is required to elucidate the electrochemical profile of this compound.

Q & A

Q. How can pyridine-2,6-dicarboxylic acid derivatives be integrated into metal-organic frameworks (MOFs) for environmental applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.